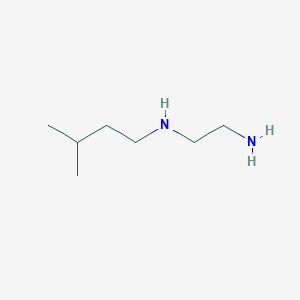
2-Cyano-3-(o-tolyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(o-tolyl)propanoic acid is an organic compound characterized by a cyano group (-CN) and an o-tolyl group (a methyl-substituted benzene ring) attached to a propanoic acid backbone
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with o-toluidine, which undergoes diazotization followed by a Sandmeyer reaction to introduce the cyano group.
Reaction Conditions: The reaction is carried out in the presence of copper(I) cyanide (CuCN) and a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using recrystallization techniques to obtain the pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Catalysts: Catalysts such as palladium or nickel may be used to improve the reaction rate and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in 2-amino-3-(o-tolyl)propanoic acid.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in aqueous solution.
Major Products Formed:
Oxidation: this compound can be oxidized to this compound.
Reduction: Reduction yields 2-amino-3-(o-tolyl)propanoic acid.
Substitution: Various cyano-substituted derivatives can be synthesized.
科学的研究の応用
2-Cyano-3-(o-tolyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-cyano-3-(o-tolyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The cyano group can interact with enzymes and receptors, influencing biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
2-Cyano-3-(o-tolyl)propanoic acid is compared to similar compounds such as 2-cyano-3-(p-tolyl)propanoic acid and 2-cyano-3-(m-tolyl)propanoic acid:
Structural Differences: The position of the methyl group on the benzene ring varies, leading to different chemical and biological properties.
Unique Features: The o-tolyl group in this compound provides unique steric and electronic effects compared to its para- and meta- counterparts.
List of Similar Compounds
2-Cyano-3-(p-tolyl)propanoic acid
2-Cyano-3-(m-tolyl)propanoic acid
2-Cyano-3-(o-anisyl)propanoic acid
2-Cyano-3-(o-ethyl)propanoic acid
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.
特性
IUPAC Name |
2-cyano-3-(2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14/h2-5,10H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQUSZVVRQDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile](/img/structure/B7843226.png)
![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine](/img/structure/B7843230.png)
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B7843232.png)











